molecular formula C13H20NO4PS B12723549 Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester CAS No. 87647-73-2

Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester

Cat. No.: B12723549
CAS No.: 87647-73-2
M. Wt: 317.34 g/mol
InChI Key: ZRROJIQLXGBPLQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester is a complex organic compound with the molecular formula C15H24NO4PS. This compound is known for its unique structure, which includes a benzoic acid core, an amino group, and a phosphinyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester involves multiple steps. One common method includes the reaction of benzoic acid with isopropyl alcohol in the presence of a catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions. The process requires precise temperature and pressure control to ensure high yield and purity. Catalysts such as sulfuric acid or hydrochloric acid are often used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce various alcohols and amines .

Scientific Research Applications

Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the amino and phosphinyl groups in Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester makes it unique. These groups contribute to its distinctive chemical reactivity and biological activity, setting it apart from other benzoic acid derivatives .

Properties

CAS No.

87647-73-2

Molecular Formula

C13H20NO4PS

Molecular Weight

317.34 g/mol

IUPAC Name

propan-2-yl 2-[amino(propan-2-ylsulfanyl)phosphoryl]oxybenzoate

InChI

InChI=1S/C13H20NO4PS/c1-9(2)17-13(15)11-7-5-6-8-12(11)18-19(14,16)20-10(3)4/h5-10H,1-4H3,(H2,14,16)

InChI Key

ZRROJIQLXGBPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1OP(=O)(N)SC(C)C

Origin of Product

United States

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